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Introduction to POMC and its Physiological Significance

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Compound of Interest		
Compound Name:	ACTH (1-13)	
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Pro-opiomelanocortin is a remarkable precursor protein that gives rise to a diverse array of peptide hormones and neuropeptides through extensive post-translational processing.[1][2][3] These peptides play crucial roles in a wide range of physiological functions, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, energy homeostasis, appetite, and pigmentation.[2][4] The processing of POMC is highly tissue-specific, meaning that the final peptide products vary depending on the cellular context and the specific enzymatic machinery present.[1][2][3][5][6]

This guide focuses on the specific processing cascade that leads to the formation of **ACTH (1-13)** amide. This pathway is particularly active in the neurons of the arcuate nucleus of the hypothalamus and the melanotrophs of the intermediate lobe of the pituitary gland.[2][5][7] In these tissues, ACTH (1-39) is not the final product but serves as an intermediate that is further cleaved and modified to produce smaller, yet highly potent, melanocortin peptides.

The Enzymatic Cascade of POMC Processing to ACTH (1-13) Amide

The journey from the POMC prohormone to the final **ACTH (1-13)** amide is a multi-step process that occurs primarily within the trans-Golgi network (TGN) and secretory granules of the regulated secretory pathway.[1][8][9][10] This intricate pathway is orchestrated by a series of specific endo- and exoproteases, as well as modifying enzymes.

The key enzymatic steps are as follows:



- Initial Cleavage by Prohormone Convertase 1/3 (PC1/3): The process begins with the endoproteolytic cleavage of the POMC precursor by Prohormone Convertase 1/3 (also known as PC1).[3][5][9] PC1/3 cleaves at pairs of basic amino acid residues.[8] The initial cleavage yields pro-ACTH and β-lipotropin (β-LPH).[5][9] Subsequently, PC1/3 acts on pro-ACTH to produce ACTH (1-39) and the N-terminal fragment of POMC.[5][9] In the anterior pituitary, where PC2 is absent, this is the primary end product.[2][10]
- Further Processing by Prohormone Convertase 2 (PC2): In tissues like the hypothalamus and the intermediate lobe of the pituitary, Prohormone Convertase 2 (PC2) is co-expressed with PC1/3.[2][11] PC2 further cleaves ACTH (1-39) at a Lys-Lys-Arg-Arg site to generate ACTH (1-17) and corticotropin-like intermediate lobe peptide (CLIP).[1][5][9]
- Exopeptidase Action of Carboxypeptidase E (CPE): Following the endoproteolytic cleavages, Carboxypeptidase E (CPE) removes the C-terminal basic amino acid residues (Lys-Arg) from the ACTH (1-17) intermediate.[5] This trimming step is essential to produce the substrate for the final amidation reaction.
- C-terminal Amidation by Peptidylglycine α-amidating Monooxygenase (PAM): The final and critical step in the formation of the bioactive peptide is the amidation of the C-terminus. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[5][11][12] PAM converts the C-terminal glycine residue of the peptide precursor into a C-terminal amide group, yielding **ACTH (1-13)** amide.[13][14] This amidation is often crucial for the biological activity and stability of the peptide.[15]

It is important to note that **ACTH (1-13)** amide (desacetyl- α -MSH) can be further modified by N-acetylation to form α -MSH.[5][13] However, studies in the human hypothalamus have shown that desacetyl- α -MSH and β -MSH are produced in considerable excess of acetylated α -MSH, suggesting they are the predominant physiological products in this tissue.[16][17]

Data Presentation: Key Enzymes and Peptide Abundance

Quantitative analysis of POMC processing is crucial for understanding its physiological regulation. The tables below summarize the key enzymes involved and the relative abundance of major POMC-derived peptides in the human hypothalamus.



Table 1: Key Enzymes in the Processing of POMC to

ACTH (1-13) Amide

Enzyme	Abbreviation	Substrate(s)	Key Product(s)	Cellular Location
Prohormone Convertase 1/3	PC1/3	POMC, pro- ACTH	pro-ACTH, ACTH (1-39)	Secretory Granules[2]
Prohormone Convertase 2	PC2	ACTH (1-39)	ACTH (1-17), CLIP	Secretory Granules[2]
Carboxypeptidas e E	CPE	C-terminally extended peptide intermediates (e.g., ACTH 1- 17)	Trimmed peptide precursors	Secretory Granules[18]
Peptidylglycine α-amidating Monooxygenase	PAM	Glycine- extended peptide precursors	C-terminally amidated peptides	Secretory Granules[12]

Table 2: Relative Abundance of POMC-Derived Peptides

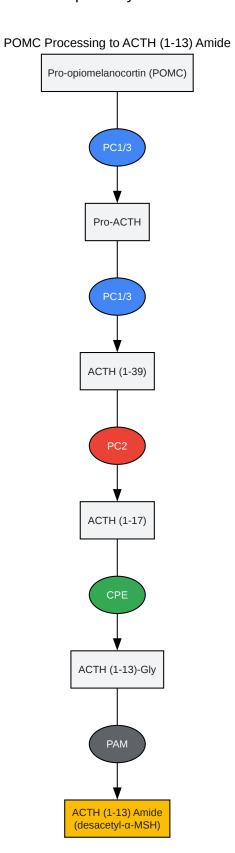
in the Human Hypothalamus

Peptide	Relative Concentration	Reference
Desacetyl-α-MSH (ACTH 1-13 amide)	Produced in considerable excess of acetylated α-MSH	[16]
β-MSH	Produced in considerable excess of acetylated α-MSH	[16]
Acetylated α-MSH	Substantially lower than desacetyl-α-MSH and β-MSH	[16]
Unprocessed POMC	In considerable excess of derived peptides in cerebrospinal fluid	[9]



Mandatory Visualizations

The following diagrams illustrate the core pathways and workflows described in this guide.

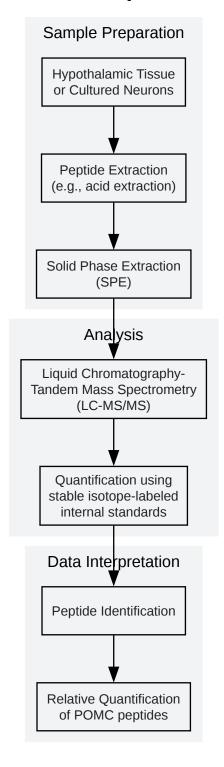




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Caption: The sequential enzymatic cleavage of POMC to ACTH (1-13) amide.

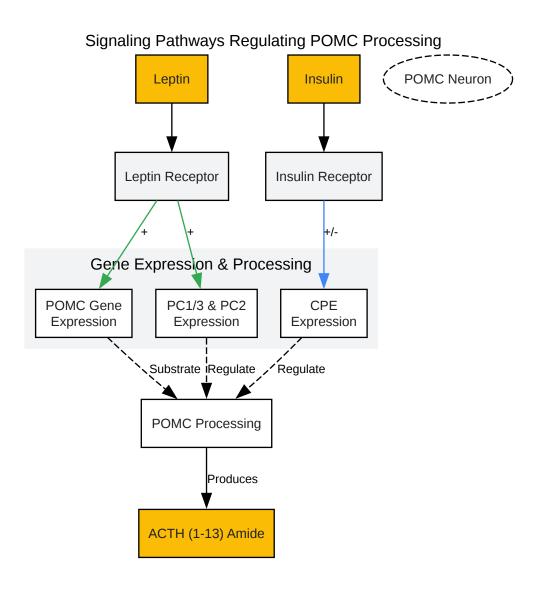
Experimental Workflow for Quantitative Peptidomics





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Caption: A typical workflow for the analysis of POMC-derived peptides.



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